molecular formula C21H18O3 B6411861 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1262011-09-5

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6411861
CAS RN: 1262011-09-5
M. Wt: 318.4 g/mol
InChI Key: KNYLQCMOFSXLSP-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) is an organic compound belonging to the class of benzene derivatives. It is a highly polar compound that is widely used in research for its biochemical and physiological effects. It is also used in laboratory experiments as a reagent for organic synthesis.

Scientific Research Applications

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) is widely used in scientific research for its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in the development of certain diseases. Additionally, it has been used to study the effects of certain drugs on the human body.

Mechanism of Action

The exact mechanism of action of 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) is not yet fully understood. However, it is believed to work by increasing the production of reactive oxygen species, which can induce oxidative stress in cells. Additionally, it may also act as an antioxidant, scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to the production of reactive oxygen species. Additionally, it has been shown to have antioxidant activity, scavenging free radicals and preventing them from damaging cells.

Advantages and Limitations for Lab Experiments

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it an affordable option for researchers. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, it is also toxic and should be handled with care.

Future Directions

The potential applications of 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) are vast and there are many potential future directions for research. These include further exploration of the biochemical and physiological effects of the compound, as well as its potential applications in drug development and the treatment of certain diseases. Additionally, further research into the mechanism of action of the compound and its potential toxicity could provide valuable insight into its use in laboratory experiments.

Synthesis Methods

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid (95%) can be synthesized through a multi-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde with p-toluenesulfonic acid in an aqueous solution of methanol. This reaction yields the intermediate 4-benzyloxybenzoic acid. The second step involves the reaction of the intermediate with methylmagnesium chloride in the presence of palladium on carbon. This reaction yields the desired product, 3-(4-benzyloxyphenyl)-2-methylbenzoic acid (95%).

properties

IUPAC Name

2-methyl-3-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-19(8-5-9-20(15)21(22)23)17-10-12-18(13-11-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYLQCMOFSXLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692245
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid

CAS RN

1262011-09-5
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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